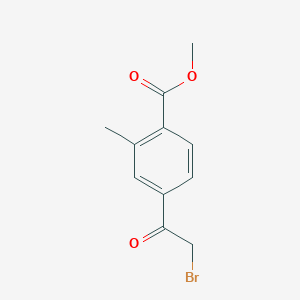

Methyl 4-(bromoacetyl)-2-methylbenzoate

Description

Contextual Importance of Bromoacetyl Moieties in Synthetic Chemistry

The term "bromo" in organic chemistry indicates the presence of a bromine atom within a molecule. youtube.com Bromination is a fundamental transformation in organic synthesis, and bromo-organic compounds are valued for their versatile reactivity. acs.org The bromoacetyl group, specifically, is an α-halo ketone functional group. This arrangement consists of a carbonyl group with a bromine atom attached to the adjacent carbon atom.

The presence of the electron-withdrawing carbonyl group makes the α-carbon highly susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group. This inherent reactivity makes the bromoacetyl moiety a powerful electrophilic handle for alkylation reactions. It is frequently used as an intermediate in the synthesis of more complex molecules, including various pharmaceuticals. guidechem.com For instance, bromoacetyl bromide is a key intermediate in the synthesis of certain cephalosporin (B10832234) antibiotics. guidechem.com The bromoacetyl group can readily react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of diverse molecular architectures.

Structural Framework and Research Relevance of Methyl Benzoate (B1203000) Derivatives

Methyl benzoate and its derivatives are an important class of chemical products with diverse applications. mdpi.com They are found in nature, used as flavorings and in perfumery, and serve as solvents for various industrial applications. In chemical research, they are common starting materials and intermediates for the synthesis of more complex structures. mdpi.com Studies have explored methyl benzoate derivatives as potential inhibitors of the pentose (B10789219) phosphate (B84403) pathway for cancer treatment and as modulators of DNA methylation. nih.govnih.gov

Methyl 4-(bromoacetyl)-2-methylbenzoate is a specific derivative with a unique substitution pattern: a methyl ester group, a methyl group at the 2-position, and a bromoacetyl group at the 4-position of the benzene (B151609) ring. This precise arrangement of functional groups makes it a highly valuable, specialized intermediate. Its most notable application is as a key precursor in the synthesis of Fluralaner, a systemic insecticide and acaricide. google.com A patented synthetic route highlights the importance of this compound, where its structure is strategically designed for the subsequent construction of the complex Fluralaner molecule. google.com

Research Findings and Data

Chemical Properties and Synthesis

The synthesis of this compound is not widely reported in general chemical literature, but a specific, multi-step preparation method has been detailed in patent literature. google.com The process begins with 4-bromo-2-methylbenzoic acid and proceeds through key intermediates to yield the final product. google.com

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | methyl 4-(2-bromoacetyl)-2-methylbenzoate |

| Physical Form | Solid (predicted) |

| CAS Number | Not explicitly found in public databases |

Note: Physical properties other than molecular formula and weight are based on predictions as specific experimental data is not broadly available in public literature.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Features |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.5-8.0 ppm), bromoacetyl methylene (B1212753) protons (-CH₂Br, approx. 4.4-4.7 ppm), ester methyl protons (-OCH₃, approx. 3.9 ppm), and ring methyl protons (-CH₃, approx. 2.5 ppm). |

| ¹³C NMR | Signals for two carbonyl carbons (ester and ketone), aromatic carbons, bromo-substituted methylene carbon, and two methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ester, approx. 1720-1740 cm⁻¹), C=O stretching (ketone, approx. 1680-1700 cm⁻¹), and C-Br stretching. |

Note: These are predicted values based on the chemical structure and standard spectroscopic correlations. Actual experimental values may vary.

Detailed Research Findings: Synthesis Route

A preparation method for this compound has been developed for its use as a synthetic intermediate. google.com The process involves three main steps, which are summarized below.

Table 3: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1. Esterification | 4-Bromo-2-methylbenzoic acid | Methanol (B129727), Sulfuric acid (catalyst) | Methyl 4-bromo-2-methylbenzoate | google.com |

| 2. Palladium Catalysis | Methyl 4-bromo-2-methylbenzoate | Potassium vinylfluoroborate or vinylboronic acid, Palladium catalyst, Sodium Carbonate | Methyl 4-ethenyl-2-methylbenzoate | google.com |

| 3. α-Halogenation | Methyl 4-ethenyl-2-methylbenzoate | N-Bromosuccinimide (NBS), Tetrahydrofuran (B95107)/Water solvent | This compound | google.com |

This synthetic pathway demonstrates a modern approach to constructing this key intermediate, utilizing palladium catalysis for C-C bond formation before introducing the reactive bromoacetyl functionality in the final step. google.com

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 4-(2-bromoacetyl)-2-methylbenzoate |

InChI |

InChI=1S/C11H11BrO3/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

RTLMKELZSGRQBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Bromoacetyl 2 Methylbenzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of Methyl 4-(bromoacetyl)-2-methylbenzoate reveals a logical pathway for its synthesis. The primary functional groups for disconnection are the α-bromoketone and the ester.

Disconnection 1 (C-Br bond): The most apparent disconnection is the bond between the α-carbon and the bromine atom. This points to an α-halogenation of a ketone precursor, specifically Methyl 4-acetyl-2-methylbenzoate. This is a common and reliable transformation in organic synthesis.

Disconnection 2 (C-C bond of the acetyl group): The acetyl group itself can be disconnected from the aromatic ring. This suggests a Friedel-Crafts acylation or, more modernly, a palladium-catalyzed cross-coupling reaction. A coupling strategy is often preferred to manage regioselectivity. For instance, a vinyl group can be introduced onto the aromatic ring and subsequently oxidized to form the acetyl group.

Disconnection 3 (Ester C-O bond): The methyl ester can be disconnected to reveal the corresponding carboxylic acid, 4-acetyl-2-methylbenzoic acid, or a precursor like 4-bromo-2-methylbenzoic acid. rjpbcs.comchemicalbook.com This suggests that an esterification reaction is a key step in the synthetic sequence.

Following this analysis, a forward synthesis can be proposed starting from a substituted benzoic acid. A logical linear sequence involves:

Protecting the carboxylic acid via esterification.

Functionalizing the aromatic ring at the 4-position, for example, by introducing a vinyl group.

Converting the vinyl group into an acetyl group.

Performing a selective α-bromination on the newly formed methyl ketone.

A reported synthetic route aligns with this analysis, starting with 4-bromo-2-methylbenzoic acid and proceeding through three main steps: esterification, palladium-catalyzed vinylic coupling, and alpha-halogenation. google.com

Established Synthetic Routes

The synthesis of this compound is effectively achieved through a multi-step linear synthesis that builds upon a functionalized benzoic acid core.

A prominent and documented linear synthesis begins with 4-bromo-2-methylbenzoic acid. google.com This method involves three distinct chemical transformations to arrive at the final product. The sequence is as follows:

Esterification: The starting acid, 4-bromo-2-methylbenzoic acid, is converted to its methyl ester. google.com

Palladium-Catalyzed Coupling: The resulting ester, Methyl 4-bromo-2-methylbenzoate, undergoes a Suzuki-type coupling reaction to introduce a vinyl group, forming a second key intermediate. google.comnih.gov

Alpha-Halogenation: This intermediate is then subjected to an alpha-halogenated ketone synthesis reaction to produce the target compound, this compound. google.com

This pathway is advantageous due to its mild reaction conditions and suitability for scaled-up production. google.com

The initial step in the synthesis is the esterification of the carboxylic acid group to prevent it from interfering with subsequent reactions, particularly the palladium-catalyzed coupling. A standard and efficient method is the Fischer esterification.

In this process, 4-bromo-2-methylbenzoic acid is dissolved in methanol (B129727), which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by methanol. google.comchemicalbook.comprepchem.com The reaction mixture is typically heated under reflux to drive the equilibrium towards the product, Methyl 4-bromo-2-methylbenzoate. google.com After the reaction is complete, the mixture is worked up by neutralizing the acid catalyst and extracting the ester product. chemicalbook.comprepchem.com

| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Product |

| Esterification | 4-bromo-2-methylbenzoic acid | Sulfuric Acid | Methanol | Reflux | Methyl 4-bromo-2-methylbenzoate |

Table 1: Typical conditions for the esterification of 4-bromo-2-methylbenzoic acid.

With the methyl ester in place, the focus shifts to introducing the acetyl precursor at the 4-position of the benzene (B151609) ring. The bromo-substituent on the intermediate, Methyl 4-bromo-2-methylbenzoate, is ideal for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective method for this transformation. nih.gov

In this step, Methyl 4-bromo-2-methylbenzoate is reacted with a vinylating agent such as potassium vinylfluoroborate or vinylboronic acid. google.comnih.gov The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like palladium acetate. chemicalbook.com A base, for instance, sodium carbonate, is required to facilitate the transmetalation step in the catalytic cycle. google.com The reaction is carried out in a suitable solvent system. The successful coupling replaces the bromine atom with a vinyl group, yielding Methyl 4-vinyl-2-methylbenzoate. This vinyl group is the precursor to the acetyl group needed in the final molecule. The use of air-stable and readily available boronic acid derivatives makes this a practical and widely used method. nih.gov

| Reaction Step | Reactants | Catalyst | Reagents | Product |

| Pd-Catalyzed Coupling | Methyl 4-bromo-2-methylbenzoate, Potassium vinylfluoroborate or Vinylboronic acid | Palladium catalyst | Sodium Carbonate | Methyl 4-vinyl-2-methylbenzoate |

Table 2: General components for the palladium-catalyzed vinylation reaction.

The final stage of the synthesis involves the conversion of the acetyl group on the intermediate, Methyl 4-acetyl-2-methylbenzoate (which is formed from the vinyl intermediate), into a bromoacetyl group. This is achieved through a selective alpha-halogenation reaction. nih.gov The protons on the carbon adjacent (the alpha-carbon) to a ketone's carbonyl group are acidic and can be replaced by a halogen. masterorganicchemistry.comyoutube.com

For the selective monobromination at the alpha-position of the methyl ketone, N-Bromosuccinimide (NBS) is a preferred reagent. google.commasterorganicchemistry.com The reaction is typically carried out in a solvent mixture, such as tetrahydrofuran (B95107) and water. google.com NBS is favored because it provides a low, constant concentration of elemental bromine, which helps to prevent side reactions like dibromination. masterorganicchemistry.com The reaction mechanism under acidic catalysis involves the initial formation of an enol, which then acts as a nucleophile, attacking the electrophilic bromine source (NBS). masterorganicchemistry.com A patent for this synthesis specifies using a molar ratio of NBS to the substrate of 1.2:1 to 1.5:1 to ensure complete conversion. google.com This step directly installs the bromoacetyl functionality, completing the synthesis of this compound.

| Reaction Step | Reactant | Halogenating Agent | Solvent | Product |

| Alpha-Halogenation | Methyl 4-acetyl-2-methylbenzoate | N-Bromosuccinimide (NBS) | Tetrahydrofuran/Water | This compound |

Table 3: Reagents for the selective alpha-bromination using NBS.

Alpha-Halogenation of Methyl Ketones for Bromoacetyl Formation

Patent-Described and Optimized Synthetic Approaches

A key patented method for the preparation of this compound involves a three-step reaction sequence starting from 4-bromo-2-methylbenzoic acid. google.com This approach is noted for its low raw material cost, mild reaction conditions, and suitability for large-scale synthesis. google.com

The process unfolds as follows:

Esterification: The initial raw material, 4-bromo-2-methylbenzoic acid, is dissolved in methanol and undergoes an esterification reaction catalyzed by sulfuric acid. This step produces the first intermediate compound, methyl 4-bromo-2-methylbenzoate. google.com

Palladium-Catalyzed Vinylation: The first intermediate, methyl 4-bromo-2-methylbenzoate, is then reacted with a vinylating agent such as potassium vinylfluoroborate or vinylboronic acid. This reaction is conducted under palladium catalysis to yield the second intermediate compound, which is methyl 4-acetyl-2-methylbenzoate. google.com

Alpha-Halogenation: In the final step, the second intermediate undergoes an alpha-halogenated ketone synthesis. This is achieved by reacting it with a halogenated reagent, such as bromosuccinimide, to yield the target product, this compound. google.com

This synthetic route provides a novel technical scheme for obtaining the compound, which is an important intermediate in the synthesis of products like the ectoparasiticide Fluralaner. google.com

Optimization of Reaction Parameters and Conditions

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Influence of Catalysts and Initiators on Reaction Efficiency

Catalysts and initiators play a pivotal role in driving the key transformations in the synthesis.

Sulfuric Acid: In the initial esterification step, concentrated sulfuric acid is employed as a catalyst. google.com It facilitates the reaction between the carboxylic acid (4-bromo-2-methylbenzoic acid) and methanol to form the corresponding methyl ester. google.com Acid catalysts are standard in Fischer esterification, a reversible reaction, to achieve acceptable yields. researchgate.net

Palladium Catalysts: A palladium catalyst is crucial for the carbon-carbon bond formation in the second step. Specifically, Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is cited in the patent as the catalyst for the reaction between methyl 4-bromo-2-methylbenzoate and the vinylating agent. google.com The molar amount of the palladium catalyst is specified to be between 3% and 5% of the reaction raw materials to ensure efficiency. google.com

Dibenzoyl Peroxide (BPO): In related bromination reactions, such as the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate from methyl 4-bromo-2-methylbenzoate, dibenzoyl peroxide (BPO) is used as a radical initiator. chemicalbook.com BPO initiates the reaction of N-Bromosuccinimide (NBS) to create a bromine radical, which then facilitates the bromination of the methyl group. chemicalbook.com

Role of Solvent Systems and Solvent Combinations

Methanol: Methanol serves as both a solvent and a reagent in the initial esterification of 4-bromo-2-methylbenzoic acid. google.com

Tetrahydrofuran (THF) and Water: A mixed solvent system of tetrahydrofuran and water is utilized in the final alpha-halogenation step where the second intermediate is reacted with bromosuccinimide. google.com The patent specifies a mass ratio of THF to water between 1:1 and 2:1. google.com This solvent combination is also used in the palladium-catalyzed vinylation step. google.com

N,N-Dimethylformamide (DMF): The patent mentions that a mixed solvent of N,N-dimethylformamide and water, in a 4:1 mass ratio, can be used for the palladium-catalyzed reaction (step b). google.com

Carbon Tetrachloride (CCl₄): In an alternative synthesis for a related compound, carbon tetrachloride is used as the solvent for the bromination of methyl 4-bromo-2-methylbenzoate using NBS and dibenzoyl peroxide as an initiator. chemicalbook.com

Temperature and Reaction Time Profile Effects on Yield and Selectivity

Precise control over temperature and reaction duration is essential for maximizing product yield and minimizing the formation of impurities. The patented method provides specific profiles for its key steps. google.com

| Reaction Step | Temperature | Time | Yield | Source |

| Palladium-Catalyzed Vinylation | 110 °C | 4 hours | 92% | google.com |

| Alpha-Halogenation with Bromosuccinimide | 80 °C | 8 hours | 74% | google.com |

| Bromination with NBS/BPO | 85 °C | 2 hours | 97% | chemicalbook.com |

As the table indicates, the palladium-catalyzed step is conducted at a higher temperature for a shorter duration to achieve a high yield of the second intermediate. google.com The final halogenation step requires a lower temperature but a longer reaction time to produce the target compound with a good yield. google.com An alternative bromination procedure shows a high yield can be achieved in a shorter time at a moderate temperature. chemicalbook.com

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Bromoacetyl 2 Methylbenzoate

Reactivity Profile of the Bromoacetyl Group

The bromoacetyl group is the primary locus of reactivity in Methyl 4-(bromoacetyl)-2-methylbenzoate. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the carbon-bromine bond, rendering the α-carbon highly susceptible to chemical transformations.

The core of the bromoacetyl group's reactivity lies in its electrophilic character. The carbonyl group exerts a powerful inductive effect, which polarizes the adjacent carbon-bromine bond. This effect increases the partial positive charge on the α-carbon, making it an excellent target for attack by a wide range of nucleophiles. google.com This enhanced electrophilicity is a hallmark of α-haloketones and is the basis for their utility in organic synthesis. nih.gov

The most common reaction involving the bromoacetyl moiety is the nucleophilic substitution at the α-carbon. In this SN2 reaction, a nucleophile attacks the electron-deficient carbon, displacing the bromide ion, which is a good leaving group. The general mechanism is a cornerstone of α-haloketone chemistry, leading to the formation of a new carbon-nucleophile bond. google.com

The reactivity of α-haloketones like this compound in these bimolecular nucleophilic substitution reactions is significantly greater than that of corresponding alkyl halides. This is attributed to the electronic influence of the neighboring carbonyl function. google.com

This compound readily reacts with various nitrogen-containing nucleophiles. Primary and secondary amines, for instance, can attack the α-carbon to yield α-aminoketones. These reactions are fundamental in the synthesis of numerous nitrogen-containing heterocyclic compounds. koreascience.krresearchgate.net For example, the reaction of α-haloketones with thioamides is a classic method for synthesizing thiazoles, known as the Hantzsch thiazole (B1198619) synthesis. koreascience.kr

Kinetic studies on analogous compounds, such as substituted phenyl 2-methylbenzoates reacting with cyclic secondary amines, reveal that these reactions typically proceed through a stepwise mechanism. koreascience.krkoreascience.kr The basicity of the amine nucleophile plays a crucial role in the reaction rate. A Brønsted-type plot, which correlates the reaction rate constant with the basicity of the amine, is often linear for these reactions, indicating a well-defined transition state. koreascience.kr While specific kinetic data for this compound is not extensively reported, the data from similar structures provides insight into its expected behavior.

Table 1: Kinetic Data for Reactions of an Analogous Compound (4-Nitrophenyl 2-methylbenzoate) with Cyclic Secondary Amines in Acetonitrile

| Amine | pKa (in H₂O) | kN (M⁻¹s⁻¹) |

| Piperazine | 9.81 | 1.96 |

| Piperidine | 11.12 | 21.7 |

| Morpholine | 8.33 | 0.208 |

Data adapted from kinetic studies on a structurally related benzoate (B1203000) ester to illustrate reactivity principles. koreascience.kr

This table demonstrates that more basic amines, like piperidine, exhibit a higher rate constant (kN), indicating faster reaction rates. koreascience.kr

Sulfur-based nucleophiles are particularly effective in reacting with the bromoacetyl group due to the high nucleophilicity of sulfur. msu.edu Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), readily displace the bromide to form α-thioketones. nih.gov These reactions are often highly efficient. The reactivity of various sulfur nucleophiles towards related electrophiles has been shown to follow the general order: SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻. rsc.org

The reaction of α-haloketones with thiourea (B124793) or thioamides is a well-established route for the synthesis of 2-aminothiazoles and substituted thiazoles, respectively. koreascience.kr This highlights the utility of this compound as a precursor for sulfur-containing heterocycles. Studies comparing the reactivity of bromoacetyl groups and maleimides with thiols have shown that the bromoacetyl function reacts chemoselectively with thiols at higher pH values (e.g., pH 9.0) without significant side reactions with other nucleophilic groups like amines. nih.gov

While the α-carbon is the primary site for nucleophilic substitution, the carbonyl group itself can participate in reactions, particularly condensation reactions. This dual reactivity allows the molecule to act as a bifunctional building block. koreascience.kr

The ketone's carbonyl carbon is electrophilic and can be attacked by nucleophiles, often as the second step in a sequence following the initial substitution at the α-carbon. This is frequently seen in the synthesis of heterocyclic rings where an initial SN2 reaction is followed by an intramolecular condensation onto the ketone.

A key industrial application involves the reaction of this compound with 3,5-dichlorotrifluoroacetyl benzene (B151609) in a cyclization reaction to form a crucial intermediate for the synthesis of Fluralaner. google.com This transformation leverages the reactivity of both the bromoacetyl group and the ketone in a sequential process to construct the core ring structure of the final product. google.com

Reactions of the Ketone Functionality

Carbonyl Group Reactivity in Complex Formations

The carbonyl group of the bromoacetyl substituent in this compound is a key site for electrophilic activation, particularly through interactions with Lewis acids. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is fundamental in many organic reactions.

Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂), can coordinate with the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the carbon-oxygen double bond, increasing the partial positive charge on the carbonyl carbon. This "activated" carbonyl is then more readily attacked by a wide range of nucleophiles. The strength of this interaction and the degree of activation depend on the specific Lewis acid used.

While specific studies on the complex formation of this compound are not extensively documented in publicly available literature, the behavior of similar carbonyl compounds provides a strong indication of its reactivity. The formation of these Lewis acid-carbonyl complexes is a critical step in facilitating various transformations, including aldol (B89426) reactions and Friedel-Crafts acylations on other substrates.

Reactivity of the Methyl Ester Group

Ester Hydrolysis and Transesterification Potentials

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester Hydrolysis:

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(bromoacetyl)-2-methylbenzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): This is typically a more efficient method, involving the use of a hydroxide (B78521) source like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid, which is deprotonated in the basic medium to form the carboxylate salt. Acidification in a subsequent step is required to obtain the neutral carboxylic acid. The reaction is effectively irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.

The rate of hydrolysis can be influenced by steric hindrance around the ester group. For benzoates, substituents in the ortho position can slow down the rate of hydrolysis.

Transesterification:

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-(bromoacetyl)-2-methylbenzoate and methanol. This reaction is generally an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Reactivity of the Substituted Aromatic Ring System

Further Functionalization through Electrophilic Aromatic Substitution

The benzene ring of this compound is substituted with three groups: a methyl group, a methyl ester group, and a bromoacetyl group. These substituents influence the reactivity of the ring towards further electrophilic aromatic substitution (EAS) and direct the position of any incoming electrophile.

The directing effects of the existing substituents are as follows:

Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.

Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Bromoacetyl Group (-COCH₂Br): A deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.

Considering the positions of the current substituents, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents on these positions are summarized in the table below.

| Position | Directed by -CH₃ (ortho/para) | Directed by -COOCH₃ (meta) | Directed by -COCH₂Br (meta) | Overall Effect |

| C3 | Ortho | - | Meta | Activated by -CH₃, Deactivated by -COCH₂Br |

| C5 | Para | Meta | - | Activated by -CH₃, Deactivated by -COOCH₃ |

| C6 | - | Ortho | Para | Deactivated by both groups |

Mechanistic Investigations of Key Chemical Transformations

The most significant and well-documented chemical transformation for α-haloketones, such as this compound, is their reaction with nucleophiles at the α-carbon. The presence of the adjacent carbonyl group significantly enhances the rate of Sₙ2 reactions compared to a typical alkyl bromide.

The reaction proceeds as follows:

Nucleophilic Attack: A thioamide, such as thiourea, acts as the nucleophile. The sulfur atom, being a soft nucleophile, attacks the electrophilic α-carbon (the carbon bearing the bromine atom) in an Sₙ2 fashion, displacing the bromide ion.

Intermediate Formation: This initial attack forms a thioether intermediate.

Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the original bromoacetyl group in an intramolecular fashion.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

This reaction is a powerful tool in heterocyclic chemistry and highlights the primary mode of reactivity for the bromoacetyl group in this compound.

Applications of Methyl 4 Bromoacetyl 2 Methylbenzoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The reactivity of the α-bromo ketone and the methyl ester functionalities in Methyl 4-(bromoacetyl)-2-methylbenzoate under different reaction conditions makes it a highly versatile reagent in organic chemistry. The bromoacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the methyl ester can be hydrolyzed or transformed into other functional groups. This dual reactivity is instrumental in its application for building complex molecular frameworks.

Construction of Complex Organic Molecular Architectures

The strategic placement of its reactive sites allows for the sequential or one-pot construction of elaborate organic molecules. Chemists can exploit the differential reactivity of the bromoacetyl and methyl ester groups to introduce various substituents and build molecular complexity in a controlled manner. For instance, the bromoacetyl moiety can react with a wide array of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. Subsequent manipulation of the methyl ester group, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, for example, can further extend the molecular structure. This step-wise approach is fundamental to the total synthesis of natural products and the development of new chemical entities with desired properties.

A notable example of its use in building complex structures is through its precursor, 4-bromo-2-methylbenzoic acid, which can be used to create phenoxybenzoylphenyl acetic acids via Friedel-Crafts acylation and cross-coupling reactions. chemicalbook.com Similarly, isoindolinone derivatives can be prepared from 4-bromo-2-methylbenzoic acid, highlighting the versatility of this structural motif in accessing diverse molecular scaffolds. chemicalbook.com

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of various heterocyclic systems due to the ability of its α-bromo ketone moiety to participate in cyclocondensation reactions.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the ectoparasiticide, Fluralaner. google.com Fluralaner belongs to the isoxazoline (B3343090) class of compounds. The synthesis involves the cyclization of this compound with other reagents to form the core isoxazoline ring structure. A patented method describes the synthesis of this compound starting from 4-bromo-2-methylbenzoic acid, which then serves as a crucial building block for Fluralaner. google.com

Table 1: Synthesis of this compound as a Fluralaner Intermediate google.com

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | 4-Bromo-2-methylbenzoic acid, Methanol (B129727) | Sulfuric acid | Methyl 4-bromo-2-methylbenzoate |

| 2. Palladium Catalysis | Methyl 4-bromo-2-methylbenzoate, Potassium vinylfluoroborate | Palladium catalyst, Sodium carbonate | Second intermediate compound |

| 3. Haloketone Synthesis | Second intermediate compound | Bromosuccinimide, Tetrahydrofuran (B95107)/Water | This compound |

The Biginelli reaction is a well-established multi-component reaction for the synthesis of dihydropyrimidinones and their thio-analogs. researchgate.net While direct literature specifically citing this compound in a Biginelli reaction is scarce, the general mechanism involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). As an α-bromo ketone, this compound possesses the requisite carbonyl functionality to act as the keto component in a Biginelli-type reaction.

The reaction with an aldehyde and thiourea would lead to the formation of a dihydropyrimidine-2-thione scaffold. The presence of the bromo substituent offers a handle for further functionalization of the resulting heterocyclic ring. A modified Biginelli reaction has been reported for the synthesis of C-2 functionalized dihydropyrimidines, showcasing the versatility of this reaction with various substrates. nih.gov

Diketopiperazines are cyclic dipeptides with a wide range of biological activities. sigmaaldrich.com The synthesis of diketopiperazines can be achieved through the cyclization of dipeptide precursors. While not a direct precursor in the traditional sense, the bromoacetyl group of this compound can be used to N-acylate an amino acid or peptide. The resulting bromoacetylated peptide can then undergo intramolecular cyclization to form a diketopiperazine or a related peptoid structure.

The synthesis of N-linked diketopiperazines on a solid support has been demonstrated, providing a method for creating diverse libraries of these compounds. sigmaaldrich.com Furthermore, bromoacetylated synthetic peptides are known starting materials for cyclic peptides and peptide conjugates. nih.gov This highlights the potential of using this compound to introduce a reactive handle for subsequent cyclization into complex peptide-based architectures.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Beyond its role in the synthesis of Fluralaner, this compound and its precursors are valuable intermediates in the broader agrochemical and specialty chemical industries. The ability to introduce the bromoacetylphenyl moiety into a molecule provides a pathway to a variety of functional compounds.

Its precursor, 4-bromo-2-methylbenzoic acid, has been used as a building block in the preparation of anthranilic acids which possess antibacterial activity. It has also been utilized in the synthesis of mesogen-jacketed liquid crystalline polymers, demonstrating its utility in the field of materials science. chemicalbook.com The conversion of this acid to this compound opens up further synthetic possibilities for creating novel agrochemicals and specialty chemicals with tailored properties.

Functionalization and Derivatization for Specific Research Purposes

The utility of this compound in specialized research stems from its distinct functional groups, which can be selectively manipulated. The bromoacetyl moiety acts as a potent electrophile, while the methyl ester provides a handle for further chemical modification, making it a valuable scaffold for creating derivatives with tailored properties.

The development of chemical probes is essential for elucidating complex biological processes. Such probes are designed to interact with specific biomolecules, allowing researchers to study their function and localization. The structure of this compound is well-suited for its use as a precursor in the synthesis of these vital research tools.

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or nucleic acid. researchgate.net Covalent tagging, a key bioconjugation strategy, relies on the formation of a stable, irreversible bond between a probe and its biological target. The bromoacetyl group present in this compound is a classic electrophilic functional group used for this purpose.

The bromoacetyl group is an α-haloketone, which is highly reactive towards nucleophilic amino acid residues found in proteins. Specifically, it can readily undergo alkylation reactions with the thiol group of cysteine residues or the imidazole (B134444) nitrogens of histidine residues. This targeted reactivity allows the compound to be used as a covalent label, permanently attaching the benzoate-derived scaffold to a protein of interest. This strategy is fundamental for activity-based protein profiling (ABPP), where probes are used to map and identify active enzymes within a complex biological sample.

Table 1: Reactivity of the Bromoacetyl Group for Covalent Tagging

| Reactive Group | Target Amino Acid Residue | Type of Reaction | Bond Formed |

|---|---|---|---|

| Bromoacetyl (-COCH₂Br) | Cysteine (-SH) | Nucleophilic Alkylation | Thioether |

This covalent modification strategy enables the stable attachment of reporter tags (like fluorophores or affinity handles) that can be pre-installed on the benzoate (B1203000) ring system, facilitating the study of biochemical interactions.

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov The linker connecting the two binding ligands is a critical component that dictates the efficacy of the PROTAC. nih.govmedchemexpress.com

The synthesis of PROTACs often requires modular building blocks that can be efficiently pieced together. nih.gov this compound can serve as such a building block. Its bromoacetyl group provides a reactive handle for conjugation to either the E3 ligase ligand or the target protein ligand. For instance, a ligand bearing a nucleophilic group (e.g., an amine or thiol) can be coupled to the bromoacetyl moiety of the benzoate compound. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, which then serves as a new attachment point for the second part of the PROTAC molecule, completing the linker assembly. This approach allows for the systematic variation of linker length and composition, which is crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

Table 2: Potential Role of this compound in PROTAC Synthesis

| PROTAC Component | Function | Potential Role of this compound |

|---|---|---|

| Target Protein Ligand | Binds to the protein of interest for degradation. | Can be attached to the bromoacetyl group. |

| Linker | Connects the two ligands and positions them for ternary complex formation. nih.gov | The benzoate scaffold can form the core of the linker. |

Investigating biological pathways often requires small molecules that can modulate the function of specific proteins. The synthetic versatility of this compound makes it a valuable starting material for creating such molecular tools. Its role is that of a foundational scaffold upon which greater complexity can be built.

The bromoacetyl group enables the molecule to act as a covalent inhibitor or an anchor for tethering to a biological target. This allows for the "freezing" of a specific molecular interaction, which can then be studied in detail. Furthermore, the methyl ester and the substituted aromatic ring can undergo a wide range of chemical transformations. For example, the ester can be converted to an amide, an acid, or reduced to an alcohol, each providing new physicochemical properties and further points for diversification. The aromatic ring itself can be subjected to further substitution reactions, allowing for the fine-tuning of the molecule's shape and electronics to optimize binding to a target protein. A patent for the synthesis of this compound highlights a route starting from 4-bromo-2-methylbenzoic acid, demonstrating its construction from simpler materials for subsequent use. google.com

Design and Synthesis of Chemically Modified Probes for Biochemical Interaction Studies

Expanding the Scope of Benzoate Ester Chemistry in Synthetic Methodologies

Benzoate esters are common structural motifs in organic chemistry, and developing new methods to synthesize and functionalize them is an ongoing area of research. The synthesis of this compound itself showcases modern synthetic strategies. One patented method involves a three-step sequence starting from 4-bromo-2-methylbenzoic acid. google.com

Table 3: Exemplary Synthetic Route to this compound

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Esterification | 4-bromo-2-methylbenzoic acid | Methanol, Sulfuric acid | Methyl 4-bromo-2-methylbenzoate |

| 2 | Palladium Catalysis (e.g., Suzuki or Stille type) | Methyl 4-bromo-2-methylbenzoate | Vinylboronic acid or equivalent | Methyl 4-acetyl-2-methylbenzoate |

| 3 | α-Halogenation | Methyl 4-acetyl-2-methylbenzoate | Bromosuccinimide (NBS) | This compound |

This table is a simplified representation of the synthetic route described in patent CN109553532B. google.com

This synthetic pathway demonstrates the integration of classic reactions like esterification with modern transition-metal-catalyzed cross-coupling and selective halogenation. google.com The development of such multi-step syntheses for complex benzoate esters like this compound expands the toolbox available to medicinal and materials chemists, enabling access to novel structures with potentially valuable properties. The synthesis of its precursor, methyl 2-methyl-4-acetyl benzoate, from different starting materials further underscores the diverse strategies employed in this area of chemistry. patsnap.com

Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific computational chemistry studies published that focus on "this compound." Consequently, the detailed research findings, including specific data for bond lengths, bond angles, dihedral angles, and conformational stability analysis as requested in the outline, are not available.

The provided outline requires an in-depth analysis based on existing research, which is absent for this particular compound. Methodologies such as Density Functional Theory (DFT) with B3LYP functionals and various basis sets are standard in computational chemistry for analyzing molecular structures and properties. epstem.netinpressco.comarxiv.orgnih.govyoutube.com These methods are routinely used to optimize molecular geometries, calculate energies, and predict spectroscopic data for a wide array of organic compounds. researchgate.netresearchgate.net However, the application of these techniques to "this compound" has not been documented in the accessible literature.

While information exists for related compounds or isomers, such as Methyl 4-(2-bromoacetyl)benzoate nih.gov and Methyl 4-bromo-2-methylbenzoate, nih.gov this data cannot be substituted to maintain the scientific accuracy required for the specified topic.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" at this time.

Computational Chemistry Studies on Methyl 4 Bromoacetyl 2 Methylbenzoate and Analogues

Electronic Structure and Properties

Computational chemistry provides a powerful lens to examine the electronic landscape of a molecule. For Methyl 4-(bromoacetyl)-2-methylbenzoate, these studies are crucial for understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For molecules analogous to this compound, such as other substituted bromobenzoates, the HOMO is typically localized on the electron-rich aromatic ring and the bromine atom, which possess lone pairs of electrons. researchgate.net Conversely, the LUMO is generally distributed over the electron-withdrawing acetyl and ester groups. This distribution indicates that the molecule would act as an electron donor from the ring and as an electron acceptor at the carbonyl and bromoacetyl sites. The HOMO-LUMO gap is a key factor in determining the molecule's electronic transitions and its potential applications in materials science. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Aromatic Bromo Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: Data is hypothetical and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, as well as the bromine atom, due to their high electronegativity. researchgate.net These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation, intramolecular charge transfer, and the stability of the molecule.

Thermochemical Properties Determination

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its entropy, enthalpy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions at different temperatures. While specific experimental data for this compound is scarce, computational methods can offer reliable estimates.

Table 2: Hypothetical Thermochemical Data

| Property | Value |

| Standard Enthalpy of Formation | Value not available |

| Standard Molar Entropy | Value not available |

| Gibbs Free Energy of Formation | Value not available |

| Heat Capacity | Value not available |

Note: Specific calculated values for this compound are not available in the searched literature.

Theoretical Spectroscopic Characterization

Computational chemistry can simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of a molecule. Theoretical calculations of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra are particularly common. For a related compound, 2-Bromo-4-methylbenzonitrile, theoretical vibrational frequencies have been calculated using DFT methods. researchgate.net A similar approach for this compound would involve calculating the vibrational modes and their corresponding frequencies and intensities, which could then be compared with experimental spectra for confirmation of the molecular structure.

Vibrational Spectra Prediction (FT-IR, Raman)

The prediction of vibrational spectra, namely Fourier-Transform Infrared (FT-IR) and Raman spectra, is a cornerstone of computational chemistry in elucidating molecular structure. For aromatic compounds similar to "this compound," DFT calculations are a common method to compute vibrational frequencies. canterbury.ac.nzarxiv.orgnih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently used for these calculations. nih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models, such as the assumption of a harmonic potential and the incomplete treatment of electron correlation. To improve the agreement with experimental data, the computed frequencies are typically scaled by a factor, which for the B3LYP method is often around 0.96. nih.gov

For analogues like 2-bromo-4-methylbenzonitrile, theoretical calculations have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.net The vibrational spectrum of a molecule is a unique fingerprint, and the correlation between predicted and experimental spectra can confirm the molecular structure. canterbury.ac.nz For instance, in substituted benzoic acids, characteristic vibrational modes for the carbonyl group (C=O), C-O stretching, and the aromatic ring vibrations can be identified and assigned with the aid of computational predictions.

Table 1: Predicted Vibrational Frequencies for a "Methyl Benzoate" Analogue

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3200 | 2976-3072 |

| C-H stretch (methyl) | 2950-3050 | 2832-2928 |

| C=O stretch (ester) | 1750-1780 | 1680-1710 |

| C=O stretch (ketone) | 1700-1730 | 1632-1661 |

| C-C stretch (aromatic) | 1400-1600 | 1344-1536 |

| C-O stretch (ester) | 1200-1300 | 1152-1248 |

| C-Br stretch | 600-700 | 576-672 |

Note: This table represents typical ranges for analogues and is for illustrative purposes. Actual values for "this compound" would require specific calculations.

Electronic Absorption Spectra (UV-Vis) Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netmdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. Similar to vibrational analysis, the choice of functional and basis set is crucial for accuracy. The B3LYP functional is commonly employed for this purpose. mdpi.com

For analogues of "this compound," TD-DFT calculations can predict the π → π* and n → π* transitions that are characteristic of aromatic ketones and esters. The solvent environment can significantly influence the absorption spectrum, and computational models can account for this using methods like the Polarizable Continuum Model (PCM). nih.gov Studies on related compounds have shown that TD-DFT calculations can reproduce experimental λmax values with good accuracy. researchgate.netmdpi.com For instance, in a study on tocopherols, TD-DFT/PBE0/6-31+G* was used to determine electronic absorption and emission energies in various solvents. nih.gov

Table 2: Predicted Electronic Transitions for a "Bromoacetyl-substituted Aromatic" Analogue

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 285 | 0.45 |

| HOMO-1 -> LUMO | 260 | 0.21 |

| HOMO -> LUMO+1 | 240 | 0.15 |

Note: This table is a hypothetical representation based on typical values for analogues. Specific calculations are needed for "this compound".

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used quantum chemical approach for calculating NMR chemical shifts. This method is often used in conjunction with DFT (e.g., B3LYP functional) to predict the ¹H and ¹³C NMR spectra of organic molecules. The accuracy of the predictions can be high, often allowing for the unambiguous assignment of experimental spectra. wisc.edu

For "this compound" and its analogues, the GIAO method can be used to calculate the chemical shifts of the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the bromoacetyl group, as well as the chemical shifts of all carbon atoms. The calculated shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental shifts can arise from solvent effects and conformational dynamics, which can be partially accounted for in the computational model. For substituted benzenes, the chemical shifts are influenced by the electronic effects of the substituents. ucl.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for "this compound" Analogues

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.2 |

| Methylene Protons (-CH₂Br) | 4.5 - 5.0 |

| Methyl Protons (-OCH₃) | 3.8 - 4.0 |

| Methyl Protons (Aromatic -CH₃) | 2.4 - 2.6 |

| Carbonyl Carbon (Ester) | 165 - 170 |

| Carbonyl Carbon (Ketone) | 190 - 195 |

| Aromatic Carbons | 125 - 140 |

| Methylene Carbon (-CH₂Br) | 30 - 35 |

| Methyl Carbon (-OCH₃) | 50 - 55 |

| Methyl Carbon (Aromatic -CH₃) | 20 - 25 |

Note: These are representative chemical shift ranges for analogous structures. Actual values require specific GIAO calculations for the target molecule.

Investigation of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties of organic molecules is a field of significant research interest due to their potential applications in optoelectronics and photonics. Chalcones and related compounds, which share structural similarities with "this compound," are known to exhibit NLO properties. researchgate.netufg.br The presence of donor and acceptor groups connected by a π-conjugated system is a key feature of many NLO chromophores. nih.gov

Computational methods, particularly DFT, are used to calculate the first-order hyperpolarizability (β), a measure of the second-order NLO response of a molecule. The introduction of a bromine atom can, in some cases, enhance the NLO properties of organic compounds. The bromo group can influence the molecular packing in the solid state, which is crucial for second-harmonic generation (SHG).

For chalcone (B49325) analogues, it has been shown that the nature of the donor and acceptor substituents significantly impacts the NLO response. researchgate.net Theoretical calculations of the hyperpolarizability, in conjunction with experimental techniques like the Z-scan, provide a comprehensive understanding of the NLO behavior of these materials. ufg.br The investigation of the NLO properties of "this compound" would likely involve similar computational approaches to predict its hyperpolarizability and assess its potential as an NLO material.

Conclusion and Future Perspectives in the Research of Methyl 4 Bromoacetyl 2 Methylbenzoate

Summary of Current Understanding and Key Findings

Methyl 4-(bromoacetyl)-2-methylbenzoate is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of the isoxazoline (B3343090) class of ectoparasiticides. The most prominent application documented to date is its use as a key building block in the production of Fluralaner, a systemic insecticide and acaricide. google.com The synthesis of Fluralaner involves a cyclization reaction between this compound and 3,5-dichloro-2,2,2-trifluoroacetophenone, followed by condensation with 2-methyl-N-(2,2,2-trifluoroethyl)acetamide. google.com

The current established synthesis of this compound itself starts from 4-bromo-2-methylbenzoic acid. google.com This process involves a three-step reaction sequence:

Esterification: 4-bromo-2-methylbenzoic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to produce methyl 4-bromo-2-methylbenzoate. google.com

Palladium-catalyzed vinylation: The resulting ester undergoes a palladium-catalyzed reaction with a vinylating agent like potassium vinylborate. google.com

α-Halogenation: The intermediate from the previous step is then subjected to an alpha-halogenation reaction to yield the final product, this compound. google.com

This synthetic route is noted for its relatively mild reaction conditions and suitability for large-scale production. google.com The compound's primary importance is currently intrinsically linked to the production of agrochemicals and veterinary medicines. google.com

Emerging Research Directions and Unaddressed Challenges in Synthesis

While a viable synthetic route for this compound exists, there are emerging research directions and unaddressed challenges that warrant further investigation. A significant challenge in the synthesis of α-bromoacetophenones, the class of compounds to which this compound belongs, is the potential for the formation of di-brominated byproducts. researchgate.net Controlling the stoichiometry and reaction conditions to achieve selective mono-bromination is a key area for improvement.

Another challenge lies in the environmental and safety aspects of the reagents used. Traditional brominating agents, such as elemental bromine, are highly toxic and corrosive, posing significant handling and disposal issues. nih.gov Research is increasingly focused on the development and implementation of greener and safer brominating agents.

Potential for Novel Methodologies and Synthetic Transformations

The field of organic synthesis is continually evolving, and several novel methodologies could be applied to the synthesis of this compound. One promising area is the use of solid-supported brominating agents, which can simplify product purification and reduce the environmental impact of the reaction. Reagents such as N-bromosuccinimide (NBS) are already employed in the synthesis of similar bromo-organic compounds and represent a safer alternative to liquid bromine. nih.govchemicalbook.com

Another avenue for innovation is the exploration of photoredox catalysis. This technique utilizes light to drive chemical reactions and has been successfully applied to a variety of transformations, including halogenations. A photocatalytic approach could offer milder reaction conditions and unique selectivities compared to traditional thermal methods.

Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Conducting the synthesis in a continuous flow reactor can offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for higher yields and purity. This approach is particularly well-suited for industrial production where consistency and safety are paramount.

The development of novel catalytic systems to replace palladium in the vinylation step is also a critical area of research. First-row transition metals, such as iron or copper, are being investigated as more abundant and less expensive alternatives for cross-coupling reactions.

Exploration of New Applications in Diverse Chemical Disciplines

The reactivity of the α-bromoacetyl group makes this compound a versatile building block with the potential for applications beyond its current use in insecticide synthesis. The exploration of these applications in diverse chemical disciplines is a key area for future research.

In medicinal chemistry , α-haloacetophenones are known precursors to a wide range of biologically active heterocyclic compounds. mdpi.com this compound could be utilized in the synthesis of novel substituted imidazoles, thiazoles, and other heterocycles with potential therapeutic properties. The bromoacetyl moiety can readily react with various nucleophiles, such as amidines and thioamides, to construct these ring systems. The unique substitution pattern of the benzene (B151609) ring could lead to new scaffolds for drug discovery programs.

In materials science , bromo-functionalized organic molecules are used as initiators for atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers. This compound could potentially be used to synthesize novel polymers with specific thermal or optical properties. The ester functionality also offers a site for further modification of the resulting polymer.

In the field of chemical biology , α-haloacetophenone derivatives have been used as covalent inhibitors of enzymes, particularly protein tyrosine phosphatases. deepdyve.com The electrophilic nature of the bromoacetyl group allows it to form a covalent bond with nucleophilic residues in the active site of an enzyme. This compound could be investigated as a starting point for the design of novel chemical probes or inhibitors for specific enzymes.

The following table summarizes the key properties of this compound and its precursors:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H11BrO3 | 271.11 | 2368983-18-8 |

| 4-bromo-2-methylbenzoic acid | C8H7BrO2 | 215.04 | 68837-59-2 |

| Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | 229.07 | 99548-55-7 |

| Fluralaner | C22H17Cl2F6N3O3 | 556.29 | 13612771 |

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(bromoacetyl)-2-methylbenzoate, and how are reaction conditions tailored to improve yield?

The synthesis typically involves bromoacetylation of a pre-functionalized benzoate ester. For example, 3-bromo-2-methylbenzoic acid derivatives can undergo acetylation using bromoacetyl bromide in the presence of a base like potassium carbonate in DMF at room temperature . Key steps include:

- Esterification : Methylation of the carboxylic acid group using iodomethane under basic conditions (e.g., K₂CO₃/DMF, 20°C, 94% yield) .

- Bromoacetylation : Introducing the bromoacetyl group via nucleophilic substitution or Friedel-Crafts acylation, monitored by TLC or HPLC for intermediate purity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- NMR : H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 2.6 (s, 3H, methyl at C2), δ 3.9 (s, 3H, methyl ester), δ 4.3 (s, 2H, bromoacetyl CH₂), and aromatic protons split due to substituent effects. C NMR confirms carbonyl (C=O) and quaternary carbons .

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (bromoacetyl C=O) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 259.0) and isotopic patterns for bromine (1:1 ratio for Br/Br) .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced decomposition.

- Solvent Compatibility : Stable in DCM, DMF, and THF; avoid protic solvents (e.g., H₂O, MeOH) to minimize hydrolysis of the ester group .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Immediate washing with water is critical upon contact .

Advanced Research Questions

Q. How does the bromoacetyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

The bromoacetyl moiety acts as a versatile electrophile. For example:

- Suzuki-Miyaura Coupling : The bromine atom can be replaced with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to generate biaryl derivatives .

- Nucleophilic Substitution : Reacts with amines (e.g., piperidine) in THF to form amides, with reaction rates influenced by steric hindrance from the methyl group at C2 .

Q. Can this compound serve as a precursor for bioactive heterocycles, such as isoindolinones or coumarins?

Yes. For example:

- Isoindolinone Synthesis : Cyclization with primary amines (e.g., NH₃ in EtOH, reflux) yields 4-(bromoacetyl)isoindolin-1-one derivatives, which show antimicrobial activity .

- Coumarin Derivatives : Condensation with salicylaldehydes under basic conditions forms coumarin scaffolds with potential fluorescence properties .

Q. Are there contradictions in reported toxicity data, and how should researchers mitigate risks?

While acute toxicity studies are limited, structural analogs (e.g., 4-bromobenzyl chloride) show moderate toxicity (LD₅₀ >200 mg/kg in rats). Key precautions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.